molecular formula C14H10ClNO B4922531 2-[(3-chlorobenzyl)oxy]benzonitrile

2-[(3-chlorobenzyl)oxy]benzonitrile

カタログ番号 B4922531
分子量: 243.69 g/mol
InChIキー: YPBBWDMWGBCWMW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(3-chlorobenzyl)oxy]benzonitrile, also known as Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Venetoclax has shown promising results in clinical trials and has been approved by the FDA for the treatment of CLL and AML.

作用機序

2-[(3-chlorobenzyl)oxy]benzonitrile binds to the hydrophobic groove of BCL-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells that are dependent on BCL-2 for survival. 2-[(3-chlorobenzyl)oxy]benzonitrile has a high affinity for BCL-2, and shows minimal binding to other anti-apoptotic proteins, thereby reducing the risk of off-target effects.
Biochemical and Physiological Effects
2-[(3-chlorobenzyl)oxy]benzonitrile has been shown to induce apoptosis in cancer cells that are dependent on BCL-2 for survival. This leads to the reduction in tumor burden and the improvement in clinical outcomes. 2-[(3-chlorobenzyl)oxy]benzonitrile has also been shown to have minimal effects on normal cells, thereby reducing the risk of toxicity and adverse events.

実験室実験の利点と制限

2-[(3-chlorobenzyl)oxy]benzonitrile has several advantages for lab experiments, including its high specificity for BCL-2 and its ability to induce apoptosis in cancer cells. However, 2-[(3-chlorobenzyl)oxy]benzonitrile has limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and characterization.

将来の方向性

There are several future directions for the development and application of 2-[(3-chlorobenzyl)oxy]benzonitrile. These include:
1. Combination therapy: 2-[(3-chlorobenzyl)oxy]benzonitrile has shown promising results in combination with other anti-cancer agents, including chemotherapy and immunotherapy. Further studies are needed to optimize the dosing and sequencing of combination therapy.
2. Biomarker identification: Biomarkers that predict response to 2-[(3-chlorobenzyl)oxy]benzonitrile have been identified, including the presence of certain genetic mutations. Further studies are needed to identify additional biomarkers and to develop personalized treatment strategies.
3. New indications: 2-[(3-chlorobenzyl)oxy]benzonitrile has shown activity against other BCL-2 dependent cancers, including multiple myeloma and non-Hodgkin lymphoma. Further studies are needed to explore the potential of 2-[(3-chlorobenzyl)oxy]benzonitrile in these indications.
4. Resistance mechanisms: Resistance to 2-[(3-chlorobenzyl)oxy]benzonitrile has been observed in some patients. Further studies are needed to identify the mechanisms of resistance and to develop strategies to overcome resistance.
Conclusion
2-[(3-chlorobenzyl)oxy]benzonitrile is a promising small molecule inhibitor that targets BCL-2 protein and induces apoptosis in cancer cells. 2-[(3-chlorobenzyl)oxy]benzonitrile has shown promising results in clinical trials and has been approved by the FDA for the treatment of CLL and AML. Further studies are needed to optimize the use of 2-[(3-chlorobenzyl)oxy]benzonitrile and to explore its potential in other indications.

合成法

2-[(3-chlorobenzyl)oxy]benzonitrile is synthesized through a multi-step process that involves the coupling of 3-chlorobenzyl alcohol with 2,4-dichlorobenzonitrile, followed by a series of reactions that result in the formation of 2-[(3-chlorobenzyl)oxy]benzonitrile. The synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.

科学的研究の応用

2-[(3-chlorobenzyl)oxy]benzonitrile has been extensively studied in preclinical and clinical settings, and has shown promising results in the treatment of CLL and AML. In clinical trials, 2-[(3-chlorobenzyl)oxy]benzonitrile has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and AML. 2-[(3-chlorobenzyl)oxy]benzonitrile has also shown activity against other BCL-2 dependent cancers, including multiple myeloma and non-Hodgkin lymphoma.

特性

IUPAC Name

2-[(3-chlorophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBBWDMWGBCWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。